1-(ブロモメチル)シクロプロパン-1-カルボン酸メチル

概要

説明

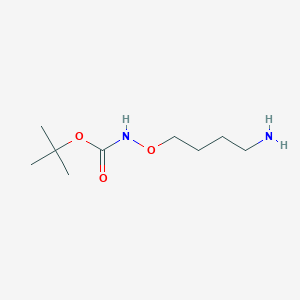

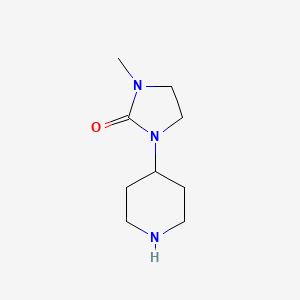

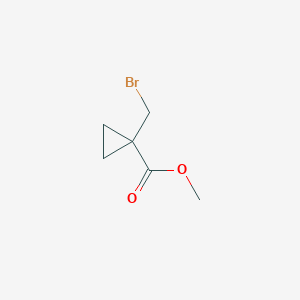

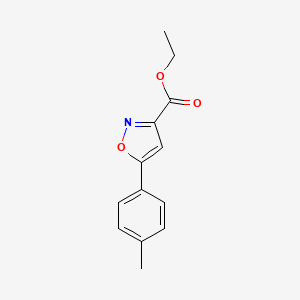

“Methyl 1-(bromomethyl)cyclopropane-1-carboxylate” is a chemical compound . It is a useful research chemical . The ultimate goal in a paper has been developed for the synthesis of structurally various bromomethyl cyclopropane .

Synthesis Analysis

The synthesis of various bromomethyl cyclopropane has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N to give products in excellent yields within about 3 seconds .Molecular Structure Analysis

The molecular weight of “Methyl 1-(bromomethyl)cyclopropane-1-carboxylate” is 193.04 . The Inchi Code is 1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 .Chemical Reactions Analysis

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .Physical and Chemical Properties Analysis

“Methyl 1-(bromomethyl)cyclopropane-1-carboxylate” is a liquid . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用

シクロプロピル誘導体の合成

この化合物は、医薬品化学において重要な役割を果たすさまざまなシクロプロピル誘導体の合成において重要な役割を果たします。 シクロプロピル基は、代謝安定性と結合親和性を向上させることができる独自の化学的特性のために、医薬品に広く見られるモチーフです .

ハロゲン化反応

1-(ブロモメチル)シクロプロパン-1-カルボン酸メチルは、有機合成における基本的な変換であるハロゲン化反応に使用されます。 これは、より複雑な分子の合成における重要な中間体であるα-ブロモカルボニル誘導体の前駆体として役立ちます .

材料科学

材料科学では、この化合物はポリマーの改質に使用され、特定の特性を持つ材料を作成できます。 シクロプロピル基の導入は、熱安定性や機械的強度などの材料の物理的特性を変化させる可能性があります .

化学合成

これは、特に天然物や生物活性化合物に見られるような高歪みを持つ分子の構築において、化学合成における汎用性の高い試薬です。 その反応性により、さらに官能化できる新規構造の生成が可能になります .

クロマトグラフィー

クロマトグラフィーでは、1-(ブロモメチル)シクロプロパン-1-カルボン酸メチルは、その独特の化学的特徴により、標準または参照化合物として使用できます。 これは、複雑な混合物中の類似の化合物の同定と定量に役立ちます .

分析化学

この化合物は、分析化学においても重要であり、質量分析やNMR分光法などの技術を通じて、さまざまな物質の検出と分析を向上させるための誘導体化剤として使用できます .

生物学的研究

生物学的研究では、化合物の誘導体は特定の生体分子を模倣し、酵素阻害と受容体-リガンド相互作用の研究を支援することができます。 これは、新しい薬物や治療薬の発見につながる可能性があります .

環境化学

最後に、環境化学では、研究者はこの化合物を用いて、環境中のシクロプロパン含有化合物の分解と変換を研究することができます。これは、その生態学的影響を理解するために不可欠です .

作用機序

The reaction mechanism was discussed in a paper . The first synthesis of 1,1,2,2,3-penta-substituted cyclopropane described by Mariella et al. In this reaction, at first, the simple condensation reaction of aldehyde and malononitrile affords alkylidenemalononitriles, then reaction with the second malononitrile provides Michael adduct. Then bromination of this product with bromine was done, and finally, intramolecular nucleophilic attack of a carbon atom to the other carbon-containing bromine atom (shoving the bromide ion out) produces penta-substituted cyclopropane .

Safety and Hazards

The compound is classified as dangerous . It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

特性

IUPAC Name |

methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFGVZAQKJPYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599720 | |

| Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43161-30-4 | |

| Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1603123.png)